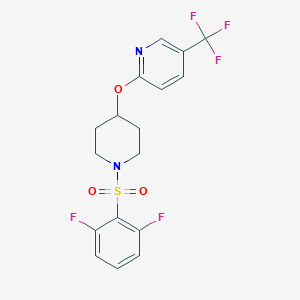

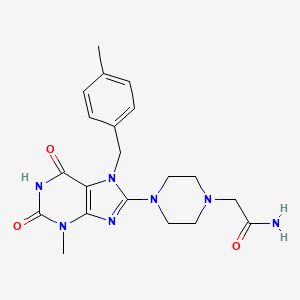

1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" is a structurally complex molecule that may be related to various sulfonamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide and piperidine derivatives, which can be used to infer possible characteristics and activities of the compound .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the reaction of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine, as described in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . This suggests that the synthesis of "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" could potentially follow a similar pathway, with appropriate modifications to incorporate the 3-fluorophenyl and 2-methyl-1H-imidazol-1-yl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity of the compounds . Similarly, the introduction of N-alkyl substitution on the 4-piperidin-1-yl-phenylamine has been shown to increase the potency of beta(3) agonists while maintaining selectivity . These findings suggest that the molecular structure of "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" would be critical in determining its biological activity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be diverse. For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves substitution reactions at the oxygen atom with different electrophiles . This indicates that the "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" may also undergo various substitution reactions, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of a 1,3,4-oxadiazole moiety and subsequent N-substitution has been shown to yield compounds with moderate to significant antibacterial activity . Therefore, the specific substituents present in "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" would be expected to play a key role in its physical and chemical properties, as well as its biological activity.

科学的研究の応用

Neuroleptic Properties

- A study has indicated the potential of compounds structurally related to 1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine in demonstrating neuroleptic properties. These compounds were found to be noncataleptogenic or only weakly cataleptogenic and resembled the profile of atypical neuroleptics like clozapine. This could imply potential uses in neuropsychiatric disorders (Perregaard et al., 1992).

Serotonin Antagonism

- Research involving similar chemical structures has demonstrated potent serotonin 5-HT2 receptor affinity and selectivity with respect to dopamine D2 receptors. This suggests possible applications in conditions where modulation of serotonin receptors is beneficial (Andersen et al., 1992).

Anticancer Potential

- Several studies have explored derivatives structurally related to this compound for their potential as anticancer agents. These studies indicate the possible utility of these compounds in cancer treatment due to their promising efficacy in inhibiting cancer cell growth (Rehman et al., 2018), (Henry, 2006).

Enzyme Inhibition

- The derivatives of this compound have been shown to have enzyme inhibition properties, especially against butyrylcholinesterase (BChE). This suggests potential therapeutic applications in diseases where BChE plays a role, such as Alzheimer's disease (Khalid et al., 2016).

Pharmacokinetics and Metabolism

- Studies on compounds with a similar structure have provided insights into their pharmacokinetics, including hydrolysis-mediated clearance and metabolic pathways. This knowledge is crucial for understanding the drug's behavior in the body, which is essential for therapeutic applications (Teffera et al., 2013).

Synthesis and Structural Analysis

- Research has also focused on the synthesis and structural analysis of compounds related to 1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine. Such studies are crucial for developing new therapeutic agents and understanding their mechanism of action (Bermejo et al., 2000).

Antibacterial Properties

- Some derivatives have shown promising antibacterial activities, suggesting their potential use in treating bacterial infections (Qi, 2014).

特性

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-13-18-7-10-19(13)12-14-5-8-20(9-6-14)23(21,22)16-4-2-3-15(17)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZKAJOWUWYPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

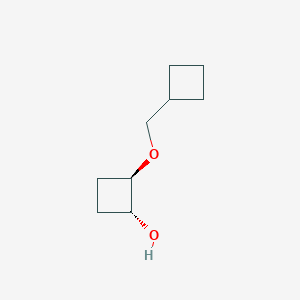

![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2525694.png)

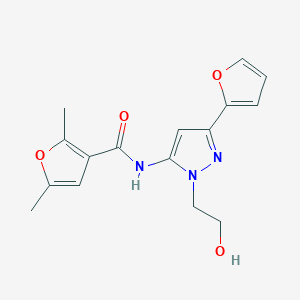

![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)

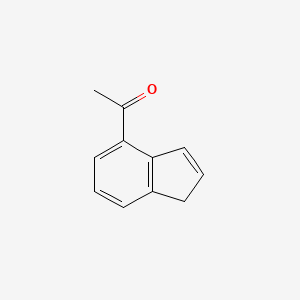

![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)

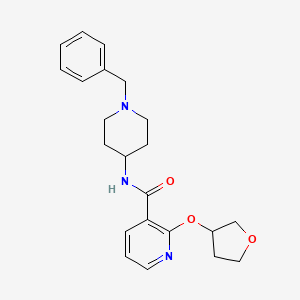

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525705.png)

![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)